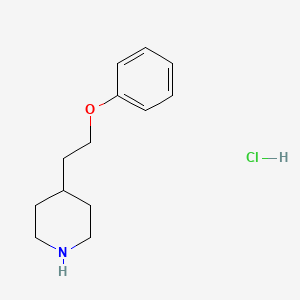

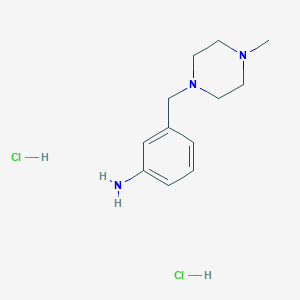

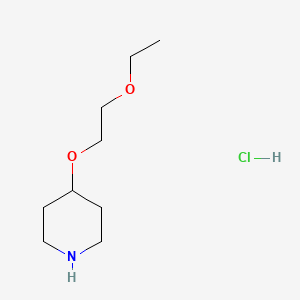

![molecular formula C12H10ClNO2S B1419809 Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate CAS No. 842137-54-6](/img/structure/B1419809.png)

Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate

Übersicht

Beschreibung

“Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound that includes a five-member ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a chloromethyl group (-CH2Cl) and a benzoate ester group.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazole ring, the introduction of the chloromethyl group, and the formation of the benzoate ester. Each of these steps would require specific reagents and conditions, and would need to be carefully controlled to ensure the correct product is formed.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the thiazole ring, the chloromethyl group, and the benzoate ester group. The thiazole ring is aromatic, meaning it has a stable, ring-like structure with delocalized electrons. The chloromethyl group is a functional group that contains a chlorine atom, which is electronegative and could potentially participate in various chemical reactions. The benzoate ester group contains a carbonyl group (C=O) and an ether group (C-O-C), which could also participate in various chemical reactions.

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The chloromethyl group could potentially undergo substitution reactions with nucleophiles, replacing the chlorine atom. The benzoate ester group could potentially undergo hydrolysis under acidic or basic conditions, breaking the ester bond to form a carboxylic acid and an alcohol.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the presence of the polar carbonyl and ether groups in the benzoate ester, and its reactivity would be influenced by the reactive chloromethyl group.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

Synthesis of Quinazoline Derivatives : Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate derivatives have been used in synthesizing quinazolinone compounds with potential biological activity. These compounds were synthesized using a two-step procedure starting from chlorosubstituted anthranilic acids and acetic anhydride, leading to chlorosubstituted 2-methyl-4H-3,1-benzoxazin-4-ones as intermediates (Párkányi & Schmidt, 2000).

Antitumor and Antifilarial Agents : Derivatives of Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate have shown potential as antitumor and antifilarial agents. For instance, Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate exhibited significant inhibition of leukemia L1210 cell proliferation and demonstrated in vivo antifilarial activity (Kumar et al., 1993).

Photo-luminescent Properties : Certain derivatives of Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate have been synthesized for their photo-luminescent properties. These compounds have been studied for their phase behaviors and photoluminescence quantum yields (Han et al., 2010).

Fluoride Chemosensors : Novel anion sensors containing Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate have been developed for fluoride sensing. These compounds demonstrated significant color changes and optical shifts upon addition of fluoride (Ma et al., 2013).

Aldose Reductase Inhibitors : Compounds derived from Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate have been evaluated as aldehyde reductase and aldose reductase inhibitors, potentially useful for treating diabetic complications (Saeed et al., 2014).

Corrosion Inhibition in Oil Wells : Derivatives of Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate have been investigated as corrosion inhibitors for steel in hydrochloric acid, showing promise in applications for oil well maintenance (Yadav et al., 2015).

Safety And Hazards

As with any chemical compound, handling “Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate” would require appropriate safety precautions. This would likely include wearing personal protective equipment, working in a well-ventilated area, and avoiding contact with the skin and eyes. The specific hazards of this compound would depend on its physical and chemical properties.

Zukünftige Richtungen

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential use in pharmaceuticals, if it has medicinal properties. Alternatively, it could be studied for its potential use in chemical synthesis, if it proves to be a useful reagent.

Please note that this is a general analysis and may not fully apply to the specific compound you mentioned. For a more accurate analysis, more specific information or research would be needed.

Eigenschaften

IUPAC Name |

methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-12(15)9-4-2-8(3-5-9)11-14-10(6-13)7-17-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIQBQCTBQYWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

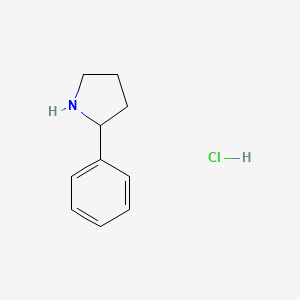

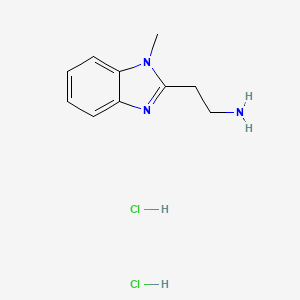

![{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1419736.png)

![{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1419737.png)